molecular formula C12H10N4O4 B385725 N1-(2,4-Dinitrophenyl)benzene-1,2-diamine CAS No. 964-78-3

N1-(2,4-Dinitrophenyl)benzene-1,2-diamine

Cat. No.: B385725
CAS No.: 964-78-3
M. Wt: 274.23g/mol
InChI Key: SHZZSCLMMWLSRF-UHFFFAOYSA-N
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Description

N1-(2,4-Dinitrophenyl)benzene-1,2-diamine is an organic compound characterized by the presence of a dinitrophenyl group attached to a benzenediamine structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Dinitrophenyl)benzene-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dinitrochlorobenzene with 1,2-benzenediamine under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which subsequently eliminates the chloride ion to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Dinitrophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(2,4-Dinitrophenyl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2,4-Dinitrophenyl)benzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, where it forms a Meisenheimer complex with nucleophiles. The electron-withdrawing nitro groups enhance the compound’s reactivity, facilitating these reactions. Additionally, the compound’s ability to undergo reduction and oxidation reactions allows it to participate in redox processes, influencing various biochemical pathways .

Comparison with Similar Compounds

N1-(2,4-Dinitrophenyl)benzene-1,2-diamine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a dinitrophenyl group and a benzenediamine structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-N-(2,4-dinitrophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZZSCLMMWLSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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